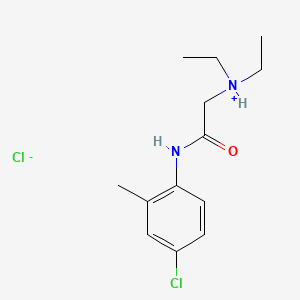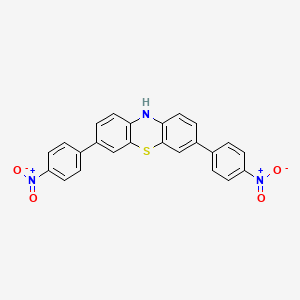![molecular formula C16H15FN4O B13779729 4-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13779729.png)
4-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorine atom, a methylamino group, and an indazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable precursor, such as a substituted phenylhydrazine.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a nucleophilic substitution reaction using a fluorinating agent like potassium fluoride.
Attachment of the Methylamino Group: The methylamino group is introduced through a reductive amination reaction, where a suitable aldehyde or ketone is reacted with methylamine in the presence of a reducing agent.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with a suitable carboxylic acid derivative, such as an acid chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques like crystallization and chromatography.
化学反応の分析
Types of Reactions
4-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium azide, thiols, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
科学的研究の応用
4-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Pharmacology: The compound is used to investigate its interactions with various biological targets, including receptors and enzymes.
Biology: It serves as a tool compound in biological assays to study cellular processes and signaling pathways.
Industry: The compound is explored for its potential use in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Fluoro-2-[(methylamino)methyl]phenol: Shares the fluorine and methylamino groups but lacks the indazole ring and carboxamide group.
N-(3-Fluoro-4-[(methylamino)carbonyl]phenyl)-2-methylalanine: Contains similar functional groups but differs in the overall structure and presence of the alanine moiety.
4-Fluoro-1,2-benzisoxazol-3-ol: Contains the fluorine atom and a similar aromatic structure but differs in the heterocyclic ring system.
Uniqueness
4-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide is unique due to its specific combination of functional groups and the indazole ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in medicinal chemistry and pharmacology.
特性
分子式 |
C16H15FN4O |
|---|---|
分子量 |
298.31 g/mol |
IUPAC名 |
4-fluoro-2-[4-(methylaminomethyl)phenyl]indazole-7-carboxamide |
InChI |
InChI=1S/C16H15FN4O/c1-19-8-10-2-4-11(5-3-10)21-9-13-14(17)7-6-12(16(18)22)15(13)20-21/h2-7,9,19H,8H2,1H3,(H2,18,22) |
InChIキー |
IEABNMQRPROSDZ-UHFFFAOYSA-N |
正規SMILES |
CNCC1=CC=C(C=C1)N2C=C3C(=CC=C(C3=N2)C(=O)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


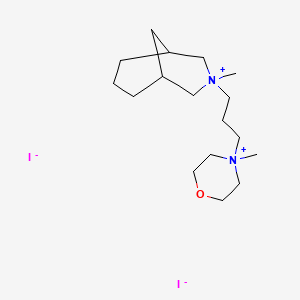

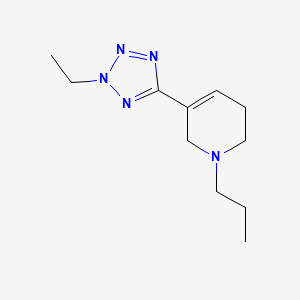
![5-[N-(1-benzylpiperidin-4-yl)-C-methylcarbonimidoyl]-6-hydroxy-1H-pyrimidine-2,4-dione](/img/structure/B13779675.png)
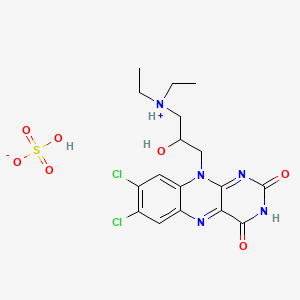
![Hexabutyl 2,2',2''-[(butylstannylidyne)tris(thio)]trisuccinate](/img/structure/B13779688.png)
![4-[(4-Methylidenecyclohexyl)methoxy]-4-oxobutanoic acid](/img/structure/B13779690.png)
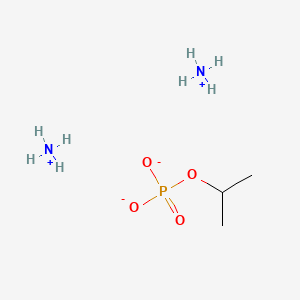
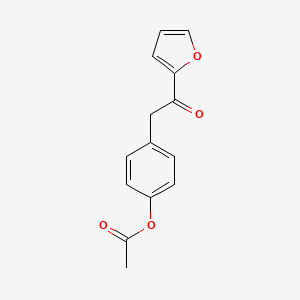
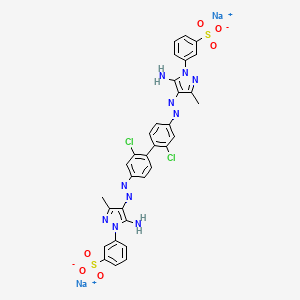
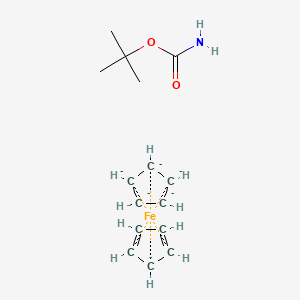
![6-[diethyl(2-phenothiazin-10-ylethyl)azaniumyl]hexyl-diethyl-(2-phenothiazin-10-ylethyl)azanium;dibromide](/img/structure/B13779716.png)
